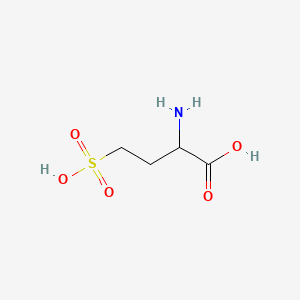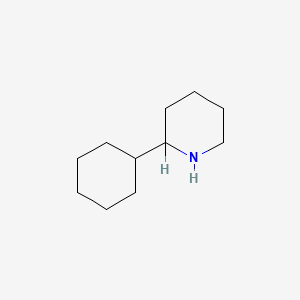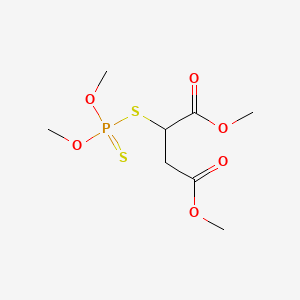
Cyclopentylmethanamine
描述
准备方法
Synthetic Routes and Reaction Conditions
Cyclopentylmethanamine can be synthesized through several methods. One common approach involves the reductive amination of cyclopentanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically proceeds under mild conditions, with the cyclopentanone being converted to the corresponding imine, which is then reduced to the amine.
Another method involves the reaction of cyclopentylmethyl chloride with ammonia or an amine in the presence of a base such as sodium hydroxide. This nucleophilic substitution reaction results in the formation of this compound.
Industrial Production Methods
In an industrial setting, this compound can be produced using similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial production often involves continuous flow processes and the use of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
Cyclopentylmethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under appropriate conditions.
Reduction: The compound can be reduced to form cyclopentylmethanol.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Cyclopentylmethanimine or cyclopentylacetonitrile.
Reduction: Cyclopentylmethanol.
Substitution: Various substituted cyclopentyl derivatives depending on the reagent used.
科学研究应用
Cyclopentylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Medicine: this compound derivatives have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which cyclopentylmethanamine exerts its effects depends on its specific application. In biological systems, it can act as a substrate for enzymes involved in amine metabolism, leading to the formation of various metabolites. The compound can also interact with receptors and other molecular targets, influencing cellular processes and signaling pathways.
相似化合物的比较
Cyclopentylmethanamine can be compared to other primary amines such as cyclohexylamine and cyclopropylamine. While all these compounds share the primary amine functional group, their structural differences lead to variations in reactivity and applications. This compound’s unique cyclopentane ring imparts distinct steric and electronic properties, making it suitable for specific synthetic and industrial applications.
Similar Compounds
Cyclohexylamine: Contains a cyclohexane ring instead of a cyclopentane ring.
Cyclopropylamine: Contains a cyclopropane ring, leading to different reactivity and applications.
Benzylamine: Contains a benzene ring, offering different electronic properties and uses.
属性
IUPAC Name |
cyclopentylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c7-5-6-3-1-2-4-6/h6H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLYEVLMRSPMOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209277 | |
| Record name | Cyclopentanemethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6053-81-2 | |
| Record name | Cyclopentanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6053-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanemethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006053812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanemethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentanemethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structure of (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine and its role in the formation of a specific diastereoisomer?
A1: (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine is a chiral amine, meaning it exists in two non-superimposable mirror image forms called enantiomers. This specific compound is synthesized and utilized in its (R) configuration. [] When reacted with 1-(5-chloro-2-hydroxyphenyl)ethanone, a new chiral center is created in the resulting product, 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol. Importantly, the reaction specifically yields the (R,R) diastereoisomer, as confirmed by structural analysis. [] Diastereomers are stereoisomers that are not mirror images of each other. The specific formation of the (R,R) diastereoisomer suggests a degree of stereoselectivity in the reaction, a crucial aspect often exploited in drug development to target specific biological pathways.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















